molecular formula C17H21NO B2553506 N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine CAS No. 893576-42-6

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine

Cat. No.: B2553506
CAS No.: 893576-42-6
M. Wt: 255.361
InChI Key: CCCYAJFXIRKIRB-UHFFFAOYSA-N
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Description

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol It is characterized by the presence of a methoxynaphthalene group attached to a cyclopentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine typically involves the reaction of 2-methoxynaphthalene with cyclopentanamine under specific conditions. One common method includes the use of a suitable base to deprotonate the amine, followed by nucleophilic substitution with the methoxynaphthalene derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The methoxynaphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the cyclopentanamine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methoxynaphthalen-1-yl)methyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclopentane.

    N-[(2-methoxynaphthalen-1-yl)methyl]piperidine: Contains a piperidine ring instead of cyclopentane.

    N-[(2-methoxynaphthalen-1-yl)methyl]morpholine: Features a morpholine ring instead of cyclopentane.

Uniqueness

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine is unique due to its specific combination of a methoxynaphthalene group with a cyclopentanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-19-17-11-10-13-6-2-5-9-15(13)16(17)12-18-14-7-3-4-8-14/h2,5-6,9-11,14,18H,3-4,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCYAJFXIRKIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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